HYDROQUININE

Description

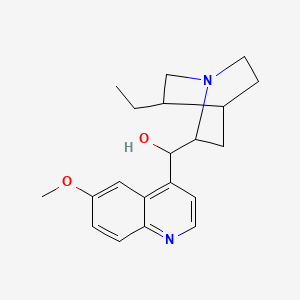

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903284 | |

| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 1076202-13-5, 1435-55-8 | |

| Record name | Dihydroquinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives and Evolution of Hydroquinone Research

Early Discoveries and Initial Characterization

The first isolation of hydroquinone (B1673460) is credited to the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou in 1820. ijdvl.comasmalldoseoftoxicology.org They obtained the compound through the dry distillation of quinic acid, a substance found in cinchona bark. ijdvl.comasmalldoseoftoxicology.org Initially, the compound was not named hydroquinone. The name "hydroquinone" was later coined by the renowned German chemist Friedrich Wöhler in 1843. wikipedia.orgwikipedia.orgencyclopedia.com Wöhler's work was crucial in establishing the relationship between hydroquinone and quinone, recognizing the former as a reduced form of the latter. encyclopedia.com

Early characterization of hydroquinone established it as a white, crystalline solid with a melting point of approximately 172-173°C. ijdvl.comwikipedia.org Its chemical formula was determined to be C₆H₄(OH)₂, identifying it as a benzenediol with two hydroxyl groups in the para position on the benzene (B151609) ring. wikipedia.orgnih.gov These early researchers also noted its solubility in water and its propensity to undergo oxidation, particularly in the presence of air and in alkaline solutions, leading to a characteristic darkening in color. ijdvl.com This observation of auto-oxidation was a key early finding regarding its reactivity. ijdvl.comijdvl.com

Evolution of Synthetic Methodologies

The methods for producing hydroquinone have evolved significantly from the early distillation techniques. The industrial demand for hydroquinone, driven by its use in photography and as a polymerization inhibitor, spurred the development of more efficient and scalable synthetic routes.

One of the earliest industrial methods was the oxidation of aniline (B41778) . This process, typically using manganese dioxide in the presence of sulfuric acid, first oxidizes aniline to p-benzoquinone, which is then subsequently reduced to hydroquinone. mdpi.compatsnap.comtrc-leiden.nl Though historically significant, this method has been largely superseded due to environmental concerns associated with the use of heavy metal oxidants and the generation of significant waste streams. patsnap.com

A major advancement came with the development of phenol (B47542) hydroxylation . This method involves the direct hydroxylation of phenol using an oxidizing agent, most commonly hydrogen peroxide. mdpi.compatsnap.comprocat.in The reaction typically yields a mixture of hydroquinone and its ortho-isomer, catechol. mdpi.com The French company Rhône-Poulenc industrialized a process using strong acids like perchloric acid and phosphoric acid as catalysts in the 1970s. google.com Subsequent innovations focused on developing more selective and environmentally benign catalysts, such as titanium silicalite (TS-1) zeolites, which offer higher selectivity towards the desired dihydroxybenzene products. patsnap.commdpi.com

Another notable, though less common, synthetic route is the Reppe synthesis , developed by Walter Reppe. This method involves the reaction of acetylene (B1199291) with carbon monoxide in the presence of a catalyst, such as iron or ruthenium carbonyls, under high pressure and temperature to produce hydroquinone. patsnap.comgoogle.comyoutube.com While elegant in its atom economy, the high pressures and expensive, difficult-to-recycle catalysts have limited its widespread industrial application. patsnap.comgoogle.com

A more modern and widely used industrial route is analogous to the cumene (B47948) process. It involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene (B50396). This intermediate is then oxidized with air to form a bis(hydroperoxide), which rearranges in an acidic medium to yield hydroquinone and acetone (B3395972). wikipedia.org

Interactive Table: Evolution of Major Hydroquinone Synthetic Methods

| Method | Key Reactants | Key Products/Intermediates | Historical Significance & Drawbacks |

|---|---|---|---|

| Aniline Oxidation | Aniline, Manganese Dioxide, Sulfuric Acid | p-Benzoquinone | Early industrial method; significant environmental concerns. |

| Phenol Hydroxylation | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Widely used industrial method; catalyst development is key. |

| Reppe Synthesis | Acetylene, Carbon Monoxide | Hydroquinone | Atom-economical; requires high pressure and expensive catalysts. |

| Diisopropylbenzene Process | Benzene, Propene, Air, Acid | 1,4-Diisopropylbenzene, Acetone | Modern, efficient industrial process. |

Milestones in Understanding Hydroquinone's Chemical Reactivity

A central aspect of hydroquinone's chemistry is its redox activity. The reversible oxidation of hydroquinone to p-benzoquinone is a fundamental transformation that underpins many of its applications and biological effects. acs.orgnih.govjetir.org

Early studies on hydroquinone's reactivity focused on its role as a reducing agent , which led to its use as a photographic developer. wikipedia.orgdermatologytimes.com In this application, hydroquinone reduces silver halides in the photographic emulsion to elemental silver, forming the basis of the black and white photographic image. wikipedia.org

A significant milestone in understanding its reactivity was the detailed investigation of its auto-oxidation . It was observed that hydroquinone is relatively stable in acidic solutions but readily oxidizes in alkaline conditions in the presence of oxygen. ijdvl.com This process involves the formation of semiquinone radical intermediates and ultimately yields p-benzoquinone and other colored products. ijdvl.com The study of this auto-oxidation was crucial for developing stabilized formulations for various applications. ijdvl.comijdvl.com

Further research elucidated the mechanism of hydroquinone oxidation by various oxidants, including metal ions like copper(II), which can significantly accelerate the process. nih.gov The interaction with enzymes, such as peroxidases, has also been a subject of study, revealing complex kinetic behaviors. nih.gov The reactivity of the hydroxyl groups, resembling that of other phenols, allows for reactions like O-alkylation and Friedel-Crafts reactions, enabling the synthesis of a variety of derivatives with antioxidant properties. wikipedia.org

Development of Analytical Techniques for Hydroquinone Analysis

The need to quantify hydroquinone in various matrices, from industrial process streams to cosmetic formulations, has driven the evolution of analytical methodologies.

Early analytical work relied on classical chemical methods, likely involving titrations or colorimetric reactions based on its reducing properties. The development of Thin-Layer Chromatography (TLC) in the mid-20th century provided a simple and rapid qualitative method for identifying hydroquinone. aseancosmetics.orgmastelf.comresearchgate.net TLC allows for the separation of hydroquinone from other components in a mixture and its visualization using various spray reagents, such as silver nitrate (B79036), which reacts with the reducing hydroquinone. aseancosmetics.org

The advent of High-Performance Liquid Chromatography (HPLC) in the 1960s and its subsequent refinement revolutionized the analysis of hydroquinone. mastelf.comoup.comchromatographyonline.com Reversed-phase HPLC with UV detection has become the standard method for the quantitative determination of hydroquinone. oup.comnih.govnih.govjapsonline.com This technique offers high sensitivity, specificity, and the ability to simultaneously analyze hydroquinone and its related compounds or impurities in complex mixtures like cosmetic creams. oup.comjapsonline.com Numerous HPLC methods have been developed and validated, utilizing different column technologies (e.g., C18, cyano) and mobile phase compositions to optimize separation and detection. oup.comnih.gov The typical UV detection wavelength for hydroquinone is around 280-295 nm. oup.com

More recently, other techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC coupled with mass spectrometry (LC-MS) have also been employed for the analysis of hydroquinone, offering even greater specificity and lower detection limits. oup.com

Interactive Table: Key Analytical Techniques for Hydroquinone

| Technique | Principle | Application | Key Advantages |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase and a mobile phase. | Qualitative identification. | Simple, rapid, and cost-effective screening. |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | High-pressure separation on a packed column with UV absorbance detection. | Quantitative determination in various matrices. | High sensitivity, specificity, and quantitative accuracy. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification. | High specificity and structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass spectrometric detection. | Trace analysis and confirmation. | Very high sensitivity and specificity. |

Advanced Synthetic Methodologies for Hydroquinone and Its Derivatives

Industrial Production Routes and Mechanistic Investigations

The commercial synthesis of hydroquinone (B1673460) is dominated by a few key processes that have been optimized for large-scale production. These methods are primarily based on petrochemical feedstocks.

The most prevalent industrial method for producing hydroquinone is analogous to the Hock process, which is widely used for manufacturing phenol (B47542) and acetone (B3395972) from cumene (B47948). wikipedia.orgresearchgate.net This route involves the dialkylation of a starting aromatic compound, followed by oxidation and acidic rearrangement.

The process commences with the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) to produce 1,4-diisopropylbenzene (B50396). wikipedia.org This dialkylated intermediate is then subjected to air oxidation, which forms 1,4-diisopropylbenzene dihydroperoxide. The crucial step is the acid-catalyzed rearrangement of this dihydroperoxide, typically using sulfuric acid. google.com This rearrangement, similar to the Hock rearrangement, cleaves the molecule to yield hydroquinone and acetone as a co-product. wikipedia.orggoogle.com

Alkylation: Benzene + 2 Propylene → 1,4-Diisopropylbenzene

Oxidation: 1,4-Diisopropylbenzene + O₂ → 1,4-Diisopropylbenzene Dihydroperoxide

Cleavage: 1,4-Diisopropylbenzene Dihydroperoxide → Hydroquinone + 2 Acetone

Table 1: Comparison of Industrial Hydroquinone Production Routes

| Feature | Cumene Process Analogue | Catalytic Phenol Hydroxylation |

|---|---|---|

| Starting Material | Benzene, Propylene | Phenol |

| Primary Oxidant | Air (O₂) | Hydrogen Peroxide (H₂O₂) |

| Key Intermediate | 1,4-Diisopropylbenzene Dihydroperoxide | None |

| Major Co-product | Acetone | Catechol |

| Catalyst | Acid catalyst (e.g., H₂SO₄) for cleavage | Heterogeneous catalysts (e.g., Ti-silicates, Fe-BTC) |

| Key Advantage | Uses cheap, abundant feedstocks | Direct, one-step process; "greener" oxidant |

| Key Disadvantage | Inextricably linked to acetone market | Catalyst deactivation; separation of products |

A more direct route to hydroquinone is the catalytic hydroxylation of phenol. This method is considered a "greener" alternative to aniline (B41778) oxidation and is attractive because it is a direct, one-step process. mdpi.com The reaction involves oxidizing phenol, typically with hydrogen peroxide (H₂O₂), in the presence of a catalyst. Hydrogen peroxide is favored as an oxidant because its only byproduct is water. scirp.org

The primary products of this reaction are the dihydroxybenzene isomers: hydroquinone (para-isomer) and catechol (ortho-isomer). scirp.orgprocat.in A significant challenge in this approach is controlling the selectivity towards the desired hydroquinone product while minimizing the formation of catechol and tar-like byproducts. mdpi.comresearchgate.net

Various heterogeneous catalysts have been developed to improve the efficiency and selectivity of this reaction.

Titanium-containing zeolites , such as Titanium Silicalite-1 (TS-1), are widely studied and show good activity. mdpi.com

Iron-based catalysts , including iron-containing metal-organic frameworks like Fe-BTC, have demonstrated good activity and stability under mild conditions. scirp.org

Other transition metal catalysts , such as those involving cobalt and manganese substituted into aluminophosphate molecular sieves (e.g., FeAPO-11), have also been shown to effectively catalyze the reaction. researchgate.net

Reaction conditions, such as temperature, solvent, and the molar ratio of phenol to H₂O₂, are carefully controlled to optimize phenol conversion and the hydroquinone-to-catechol ratio. mdpi.com For instance, using a PROCAT™ ZT0P solid acid catalyst in a slurry reactor, phenol conversion of over 60% has been achieved with a catechol-to-hydroquinone selectivity ratio of 1:1.3, indicating a higher selectivity towards hydroquinone. procat.in

Emerging Synthetic Strategies

Research into novel synthetic routes for hydroquinone aims to overcome the limitations of current industrial processes, such as reliance on fossil fuels, harsh reaction conditions, and the generation of unwanted byproducts.

An alternative synthesis involves the reaction of acetylene (B1199291) with carbon monoxide and a source of hydrogen. google.comwikimedia.org This process, known as hydroformylation followed by cyclization, can produce hydroquinone in the presence of a suitable catalyst. One such method uses iron pentacarbonyl (Fe(CO)₅) or other metal carbonyls like cobalt or ruthenium carbonyls. google.comwikipedia.org

In this process, the metal carbonyl acts as a catalyst to facilitate the incorporation of carbon monoxide and the subsequent ring-closing to form the aromatic diol. While this method provides a direct route from simple C₂ building blocks, the requirement for high pressures and temperatures, along with the handling of toxic and volatile materials like acetylene and iron pentacarbonyl, presents significant practical challenges. google.comwikipedia.org

Classic organic reactions that achieve the oxidation of phenolic precursors are also employed for the synthesis of hydroquinone and its derivatives.

Elbs Persulfate Oxidation: This reaction involves the oxidation of a phenol with potassium persulfate (K₂S₂O₈) in an alkaline solution to introduce a hydroxyl group at the para position. google.comwikipedia.org The mechanism is believed to proceed through the formation of an intermediate sulfate (B86663) ester, which is subsequently hydrolyzed to yield the p-diphenol. wikipedia.org While the Elbs oxidation is tolerant of many other functional groups, it is often plagued by low yields and the formation of significant amounts of resinous byproducts, making product isolation difficult. google.comwikipedia.org

Dakin Oxidation: The Dakin oxidation transforms an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol using hydrogen peroxide in a basic medium. wikipedia.org For example, 4-hydroxybenzaldehyde (B117250) can be oxidized to hydroquinone. The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl group migration and subsequent hydrolysis of the resulting phenyl ester. wikipedia.org While a useful transformation, isolating intermediates like hydroquinone monoacetate can be challenging. researchgate.netcdnsciencepub.com An electrochemically driven version, the "E-Dakin Reaction," has been developed using electrochemically generated peroxodicarbonate as a sustainable oxidant. rsc.org

Significant research is focused on developing environmentally benign routes to hydroquinone, often utilizing renewable feedstocks and biocatalysts.

One promising green approach avoids the use of carcinogenic benzene as a starting material. Instead, it begins with glucose, a renewable and non-toxic resource. nih.gov In this pathway, glucose is first converted to quinic acid via microbial catalysis using a genetically engineered strain of Escherichia coli. The synthesized quinic acid is then chemically converted to hydroquinone through oxidative decarboxylation, achieving yields as high as 91%. nih.govgoogle.com

Direct biocatalytic hydroxylation of benzene or phenol is another area of intense investigation.

Engineered Monooxygenases: Researchers have engineered cytochrome P450 monooxygenases to selectively hydroxylate benzene to phenol and then to hydroquinone. researchgate.net By using engineered E. coli cells expressing these mutant enzymes, benzene can be converted to hydroquinone in a whole-cell biocatalytic process. researchgate.net

Peroxygenases: Unspecific peroxygenases (UPOs) are enzymes that can catalyze the selective hydroxylation of a wide range of phenolic compounds to their corresponding hydroquinones using hydrogen peroxide as the oxidant. researchgate.net This offers a direct and highly selective enzymatic route to hydroquinone derivatives.

These biocatalytic methods operate under mild, aqueous conditions and offer high selectivity, representing a promising alternative to traditional chemical syntheses. researchgate.net

Green Chemistry Approaches and Biocatalytic Syntheses

Monooxygenase-Catalyzed Hydroxylation Systems

Monooxygenases are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. In the context of hydroquinone synthesis, these enzymes are particularly valuable for the regioselective hydroxylation of phenols.

One of the most studied systems involves cytochrome P-450 monooxygenases. For instance, in the metabolic pathway of benzene, liver cytochrome P-450 first catalyzes the conversion of benzene to phenol. nih.gov Subsequently, the same enzyme system can further hydroxylate phenol to form hydroquinone as the main product. nih.gov This biocatalytic step is crucial and has been identified as a key process in the accumulation of hydroquinone in the bone marrow. nih.gov

Beyond cytochrome P-450, other monooxygenase systems have been explored. Flavin-dependent monooxygenases, often part of two-component systems with an accompanying reductase, utilize molecular oxygen under ambient conditions to perform hydroxylation. nih.gov These enzymatic systems are of great interest for developing greener synthetic pathways to hydroquinone and its derivatives from phenolic precursors. Research has also pointed to the role of a myeloperoxidase-superoxide complex in catalyzing the hydroxylation of phenol to hydroquinone, suggesting that singlet oxygen is the active hydroxylating species in this particular system. nih.gov

Peroxygenase-Catalyzed Direct Hydroxylation

Unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the direct and selective hydroxylation of aromatic compounds using hydrogen peroxide (H₂O₂) as the oxidant. nih.govmdpi.com This method is advantageous as H₂O₂ is a green oxidant, with water as its only byproduct.

Fungal peroxygenases, such as the one secreted by Agrocybe aegerita (AaP), can efficiently catalyze the hydroxylation of various phenols and other aromatic substrates. nih.govrsc.org The reaction mechanism involves the transfer of an oxygen atom from H₂O₂ to the substrate. nih.gov Studies on various phenolic compounds have demonstrated that these enzymes can selectively produce hydroquinones. The development of heterogeneous catalysts, such as those based on titanium silicates like TS-1, has also been a major focus for phenol hydroxylation with H₂O₂, with a primary goal of achieving high selectivity for hydroquinone over its isomer, catechol. mdpi.comresearchgate.netprocat.in

The table below summarizes findings from studies on phenol hydroxylation to produce hydroquinone and catechol using various catalytic systems.

| Catalyst System | Oxidant | Key Findings | Selectivity (Catechol:Hydroquinone) | Reference |

| Ti-SBA-12 | H₂O₂ | Highly active, para-selective hydroxylation | Favors Hydroquinone | mdpi.com |

| PROCAT™ ZT0P (Solid Acid) | H₂O₂ | Phenol conversion >60% | 1:1.3 | procat.in |

| T(p-Cl)PPFeCl (Metalloporphyrin) | H₂O₂ | High catalytic activity and diphenol selectivity | - | researchgate.net |

| Cu(II) complexes with N,N/N,O ligands | H₂O₂ | High selectivity for catechol was achieved with certain ligands | Favors Catechol | researchgate.net |

Stereoselective and Asymmetric Synthesis of Hydroquinone Scaffolds

The development of methods for the asymmetric synthesis of molecules containing a hydroquinone core is of significant interest, particularly for the construction of complex natural products and chiral materials.

Carbene-Catalyzed Enantioselective Hydroquinone Formation

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of chemical transformations, including the enantioselective synthesis of hydroquinone structures. mdpi.comyoutube.comnih.gov This methodology often involves an asymmetric benzannulation reaction.

A notable application is the reaction of starting materials like 3-hydroxy phthalides with prochiral spirocyclic dienophiles. nih.gov The NHC catalyst first reacts to form a Breslow intermediate, which then participates in an annulation cascade to build the hydroquinone ring. nih.gov This process allows for the construction of highly challenging structures, such as quasi-symmetrical spirocyclic hydroquinones with all-carbon quaternary chiral centers, in good yields and with excellent enantioselectivities. nih.govrsc.org This strategy has been successfully applied to significantly shorten the total synthesis of complex natural products like fredericamycin A. nih.govrsc.org

Desymmetrization Strategies in Hydroquinone Synthesis

Desymmetrization is a powerful strategy in asymmetric synthesis that involves the conversion of a prochiral or meso-symmetrical starting material into a chiral product. nih.govnih.govrsc.orgmdpi.comchemrxiv.org This approach is highly efficient for creating stereocenters with excellent control.

In the context of hydroquinone synthesis, desymmetrization is often coupled with carbene catalysis. Prochiral substrates, such as spirocyclic cyclopentene-1,3-diones, can be desymmetrized through an NHC-catalyzed reaction to afford enantiomerically enriched hydroquinone products. nih.gov This method simplifies the synthesis by starting with easily accessible symmetrical precursors to build complex, chiral hydroquinone-containing molecules. nih.govrsc.org The strategy is not limited to carbene catalysis and has been applied in various contexts to generate chiral intermediates for natural product synthesis. nih.gov

Directed Synthesis of Substituted Hydroquinone Derivatives

The functionalization of the hydroxyl groups of hydroquinone is a key step in producing a wide array of valuable derivatives.

O-Alkylation and Ether Formation

The O-alkylation of hydroquinone to form its mono- and di-ether derivatives is a reaction of high industrial and academic importance. tandfonline.comresearchgate.net Products like 4-methoxyphenol (B1676288) (mequinol) and 1,4-dimethoxybenzene (B90301) are widely used in pharmaceuticals and other industries. tandfonline.com

The primary challenge in this synthesis is controlling the selectivity between mono- and di-alkylation, as well as preventing C-alkylation. tandfonline.com Various catalytic systems have been developed to address this, utilizing alkylating agents such as methanol (B129727) and dimethyl carbonate. tandfonline.comresearchgate.net These systems include:

Acidic and Basic Catalysts: Conventional mineral acids (sulfuric acid, perchloric acid), solid acids, and basic catalysts. tandfonline.comresearchgate.net

Zeolites and Hydrotalcites: These porous materials offer shape selectivity and can favor the formation of the desired product. tandfonline.com

Metal Oxides and Ionic Liquids: These have also been explored for their catalytic activity and potential for selective O-methylation. tandfonline.comresearchgate.net

One reported method for selective monoetherification involves using catalytic amounts of sodium nitrite (B80452) (NaNO₂) under acidic conditions. researchgate.net The proposed mechanism suggests that a semiquinone intermediate, generated in situ, is the key reactive species that undergoes nucleophilic attack by the alcohol. researchgate.net

The table below provides examples of catalyst systems used for the O-alkylation of hydroquinone.

| Catalyst System | Alkylating Agent | Product(s) | Key Features | Reference |

| Brønsted acidic ionic liquids | Methanol | 4-methoxyphenol, 1,4-dimethoxybenzene | Potential for selective monoalkylation | researchgate.net |

| NaNO₂ / H₂SO₄ | Methanol | Mequinol (4-methoxyphenol) | Selective monoetherification in excellent yields | researchgate.net |

| Various heterogeneous catalysts (zeolites, metal oxides) | Methanol, Dimethyl Carbonate | 4-methoxyphenol, 1,4-dimethoxybenzene | Focus on improving selectivity and catalyst recyclability | tandfonline.com |

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry used to attach substituents to an aromatic ring. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both of which proceed via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgbyjus.comorganic-chemistry.org The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the aromatic ring. byjus.com A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group activates the aromatic ring, making it more susceptible to further substitution. organic-chemistry.org

In the context of hydroquinone, alkylation can be directed to introduce one or more alkyl groups onto the benzene ring. For instance, the reaction of hydroquinone with alcohols or olefins in the presence of an excess of dilute sulfuric acid can yield dialkyl hydroquinones. google.com It has been demonstrated that reacting two moles of an alcohol or olefin with one mole of hydroquinone in an aqueous medium leads to excellent yields of the corresponding dialkyl hydroquinone. google.com This method avoids the fire hazards associated with organic solvents and simplifies product purification. google.com The reaction of hydroquinone with tertiary amyl alcohol, for example, produces diamylhydroquinone. google.com

Friedel-Crafts Acylation is the process of adding an acyl group to an aromatic ring, typically using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. wikipedia.orgorganic-chemistry.org Similar to alkylation, a Lewis acid catalyst is required; however, a stoichiometric amount is generally needed because the resulting ketone product forms a stable complex with the catalyst. wikipedia.orgorganic-chemistry.org A key advantage of acylation over alkylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the same ring. organic-chemistry.org The acylium ion (RCO⁺), which acts as the electrophile, is generated through the interaction of the acyl halide with the Lewis acid. This acylium ion is resonance-stabilized and subsequently attacks the aromatic ring.

A notable variation is the photo-Friedel-Crafts acylation , which provides a pathway for the synthesis of acylated hydroquinones. dcu.iemdpi.com This reaction can be performed by irradiating a mixture of a quinone and an aldehyde. mdpi.com For example, the photochemical reaction of 1,4-naphthoquinone (B94277) with various aldehydes can produce a library of 2-acylated 1,4-hydroxynaphthoquinones. mdpi.com This method has been optimized by studying various parameters such as solvents and light sources, and can even be conducted using direct sunlight. mdpi.comresearchgate.net The resulting acylated hydroquinones are often sparingly soluble in solvents like benzene, which can be advantageous as they may precipitate out of the reaction mixture, preventing subsequent reactions. dcu.ie

Table 1: Examples of Friedel-Crafts Reactions with Hydroquinone and its Derivatives

| Reaction Type | Hydroquinone/Derivative | Reagent(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkylation | Hydroquinone | Tertiary amyl alcohol | Sulfuric acid, ~40°C | Diamylhydroquinone | google.com |

| Alkylation | Hydroquinone | Tertiary butyl alcohol | 77% Sulfuric acid, 50°C | Dibutyl hydroquinone | google.com |

| Acylation (Photo) | 1,4-Naphthoquinone | Butyraldehyde | UVB light (300 ± 25 nm), Acetone | 2-Butyryl-1,4-naphthohydroquinone | mdpi.com |

| Acylation (Photo) | 1,4-Naphthoquinone | ortho-Substituted benzaldehydes | High-pressure mercury lamp, Benzophenone | Acylated hydroquinones | researchgate.net |

Amination Reactions

Amination reactions are crucial for the synthesis of amino-substituted hydroquinone derivatives. A significant reaction in this category is the conversion of hydroquinone into its mono- and di-amine derivatives. wikipedia.org For example, methylaminophenol, a compound used in photography, is produced by the reaction of hydroquinone with methylamine. wikipedia.orgyoutube.com Similarly, diamines that are utilized as antiozone agents in the rubber industry can be synthesized from the reaction of hydroquinone with aniline. wikipedia.orgyoutube.com

Another powerful method for synthesizing amines is reductive amination . masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method offers a controlled way to form carbon-nitrogen bonds and avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this reaction include sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

While direct examples of reductive amination starting from hydroquinone itself are less common in the provided literature, the principle can be applied to its derivatives. For instance, if a hydroquinone derivative contains an aldehyde or ketone functional group, it could be reacted with a primary or secondary amine followed by reduction to yield a more complex amine-containing hydroquinone molecule. This two-step sequence, imine formation followed by hydride reduction, is a versatile strategy for creating complex amines from simpler precursors. youtube.com

Table 2: Examples of Amination Reactions of Hydroquinone

| Hydroquinone | Amine Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Hydroquinone | Methylamine (CH₃NH₂) | Not specified | Methylaminophenol (HOC₆H₄NHCH₃) | wikipedia.orgyoutube.com |

| Hydroquinone | Aniline (C₆H₅NH₂) | Not specified | C₆H₄(N(H)C₆H₅)₂ | wikipedia.org |

Synthesis of Hydroquinone Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules incorporating a hydroquinone moiety is a significant area of research, particularly in medicinal chemistry, for the discovery of new compounds with enhanced biological activities. nih.govmdpi.com This strategy involves combining the hydroquinone scaffold with other pharmacologically active structures. mdpi.com

One approach is the synthesis of hydroquinone esters . A series of hydroquinone-benzoyl ester analogs have been synthesized by reacting hydroquinone with various substituted benzoyl chlorides. nih.gov This acylation reaction typically yields a mixture of mono- and di-substituted products, which can be separated by column chromatography. nih.gov This "scaffold hybridization" strategy aims to create novel, highly efficient, and low-toxicity molecules, such as tyrosinase inhibitors. nih.gov

Another powerful strategy is the creation of hydroquinone-chalcone-pyrazoline hybrids . A novel series of these hybrid molecules has been synthesized with potential antitumor activity. mdpi.comnih.gov The synthesis involves a multi-step process that may include:

Protection of the hydroquinone hydroxyl groups.

A base-catalyzed Claisen-Schmidt condensation to form the chalcone (B49325) structure.

Reaction with hydrazine (B178648) hydrate (B1144303) to form the pyrazoline ring.

Deprotection to yield the final hybrid molecule. mdpi.com

For example, a new series of chalcone-hydroquinone hybrids was synthesized by performing an isosteric replacement of the aryl group of the chalcone with a furanyl heterocycle. mdpi.com Subsequent modification of the α,β-unsaturated carbonyl system led to novel pyrazoline-1,4-benzohydroquinone hybrids. mdpi.com

Additionally, hydroquinone-based derivatization reagents have been developed for the quantification of amines. nih.gov Reagents such as 2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester (NDTE) and homogentisic gamma-lactone tetrahydropyranyl ether (HLTE) react with primary and secondary amines to form products with an electrochemically active hydroquinone moiety. nih.gov

Table 3: Examples of Hydroquinone Conjugate and Hybrid Molecule Synthesis

| Hybrid Type | Starting Materials | Key Reaction Steps | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Hydroquinone-Benzoyl Ester | Hydroquinone, Substituted benzoyl chloride | Acylation | Hydroquinone-benzoyl ester analogs | nih.gov |

| Hydroquinone-Chalcone-Pyrazoline | 1,4-Benzohydroquinone, Chalcone, Furane, Pyrazoline scaffolds | Isosteric substitution, Modification of α,β-unsaturated carbonyl system | Pyrazoline-1,4-benzohydroquinone (PIBHQ) hybrids | mdpi.comnih.gov |

| Amine Derivatization Reagent | 2,5-Dihydroxyphenylacetic acid derivatives | Esterification, Etherification | NDTE and HLTE reagents | nih.gov |

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis Studies

The flexibility of the hydroquinine (B45883) molecule allows it to adopt different spatial arrangements, or conformations. This conformational landscape is critical as it can significantly impact the molecule's reactivity and its ability to interact with other molecules.

Various spectroscopic techniques have been employed to investigate the conformational isomers of this compound. Zero-kinetic-energy (ZEKE) photoelectron spectroscopy has been utilized to differentiate between the cis and trans conformers of the this compound-water complex. These isomers exhibit differences in the Franck-Condon activity of certain ring modes, which serves as a diagnostic tool for their identification. nih.gov

Gas-phase studies using resonantly enhanced multiphoton ionization (REMPI) spectroscopy, coupled with hole-burning spectroscopy, have been instrumental in identifying the number of possible stable conformers of the this compound dimer formed under jet-cooled conditions. The rich low-frequency transitions observed in the REMPI spectrum are indicative of a significant change in geometry upon electronic excitation. nih.gov

Raman spectroscopy has also been used to detect this compound, with specific Raman bands associated with its molecular vibrations being identifiable. researchgate.net Furthermore, spectroscopic techniques such as ¹H NMR are used to study intramolecular hydrogen bonding, which is intrinsically linked to the conformational preferences of this compound derivatives. wpmucdn.comnih.gov

Table 2: Spectroscopic Techniques for this compound Conformation Analysis This interactive table outlines various spectroscopic methods and their applications in studying this compound conformations.

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| ZEKE Spectroscopy | Differentiation of cis and trans conformers in complexes. | nih.gov |

| REMPI Spectroscopy | Identification of stable conformers of dimers in the gas phase. | nih.gov |

| Raman Spectroscopy | Detection and identification based on vibrational modes. | researchgate.net |

| ¹H NMR Spectroscopy | Probing intramolecular hydrogen bonds and conformational preferences in solution. | wpmucdn.comnih.gov |

Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the geometries and relative energies of different conformers. nih.govnih.gov

For instance, in studies of o-carbonyl hydroquinones, theoretical calculations have been correlated with experimental NMR data to understand the characteristics of intramolecular hydrogen bonds, which in turn dictate the preferred conformation. nih.gov These computational models can predict the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations are another key computational technique used to study the dynamic nature of molecules and how their conformations change over time. In the context of this compound derivatives interacting with biological targets, MD simulations can reveal how conformational flexibility influences binding and inhibitory activity. rsc.org These simulations can help in understanding the entropic penalties associated with the binding of flexible versus rigid ligands. ijbbb.org

The conformational flexibility of this compound and its derivatives has a direct impact on their chemical reactivity. The spatial arrangement of the hydroxyl groups and the aromatic ring can influence their accessibility and reactivity in various chemical transformations. acs.orgresearchgate.net

A notable example is in the field of enzyme inhibition. The design of this compound-based inhibitors with conformationally constrained substituents has been explored to enhance their potency. The rationale is that a more rigid molecule will have a lower entropic penalty upon binding to a target protein, leading to a more favorable binding energy. ijbbb.org Studies on this compound derivatives as inhibitors of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) have shown that limiting conformational flexibility by introducing cyclic substituents can lead to highly potent inhibitors. ijbbb.org

Furthermore, the reactivity of the quinone/hydroquinine redox couple can be influenced by how the molecule is tethered to a surface, a factor that is related to its accessible conformations. The rate of nucleophilic addition to a quinone headgroup in a self-assembled monolayer was found to be significantly faster when attached via a delocalized bridge compared to a saturated alkane chain, suggesting that the electronic communication and conformational orientation dictated by the linker play a crucial role. wikipedia.org

Investigations of Intermolecular Forces

The behavior of this compound in both solid and solution states is heavily influenced by intermolecular forces, with hydrogen bonding being a particularly prominent interaction.

In solution, hydrogen bonding continues to be a key interaction. ¹H NMR studies have been used to investigate the formation of quinhydrone (B85884) complexes between quinones and hydroquinones, which are stabilized by a combination of hydrogen bonding and charge-transfer interactions. researchgate.net The presence of intramolecular hydrogen bonds in o-carbonyl hydroquinones has been shown to be a key factor in their molecular structure and has been studied using both experimental NMR data and theoretical calculations. nih.gov These intramolecular hydrogen bonds can influence the electronic properties and, consequently, the reactivity of the molecule. nih.govnih.gov The strength of these hydrogen bonds can be modulated by the molecular structure and the solvent environment. researchgate.netnih.gov

π-π Stacking and Van der Waals Forces

The planar, electron-rich quinoline (B57606) ring system of this compound is the primary site for π-π stacking interactions. In the solid state and in complexes, cinchona alkaloids like this compound arrange themselves to facilitate these stabilizing, non-covalent bonds. While specific crystal structure analysis for this compound is not extensively detailed in readily available literature, the behavior of its close analogue, quinine (B1679958), provides a robust model. In derivatives of quinine, the quinoline rings often engage in offset or parallel-displaced π-π stacking arrangements. This type of interaction is crucial for the mechanism of action of some quinoline-containing antimalarial drugs, where they are thought to interact with the porphyrin ring of heme through π-π stacking. nih.gov

The relative contributions of different intermolecular interactions can be quantified using computational methods. For instance, in various co-crystals, the breakdown of close contacts reveals the prevalence of these weaker interactions in guiding the assembly of molecules.

Table 1: Representative Intermolecular Contact Contributions in Molecular Crystals This table illustrates typical contributions of various forces in organic co-crystals, providing a framework for understanding the forces at play in this compound.

| Interaction Type | Typical Contribution to Hirshfeld Surface |

|---|---|

| H···H | > 40% |

| C···H / H···C | > 20% |

| O···H / H···O | < 15% |

Note: Data is generalized from studies on organic co-crystals and serves as an illustrative example. researchgate.netrsc.org

Charge Transfer and Electrostatic Potential Analysis

The distribution of electrons within the this compound molecule is uneven, leading to a distinct molecular electrostatic potential (MEP). The MEP map is a valuable tool for predicting molecular reactivity and intermolecular interactions by visualizing electron-rich (negative potential) and electron-poor (positive potential) regions. numberanalytics.comyoutube.com

Computational studies on the analogous molecule quinine show characteristic electrostatic features. researchgate.netscirp.org The regions around the electronegative quinuclidine (B89598) nitrogen and the hydroxyl oxygen atom exhibit a high concentration of negative electrostatic potential (typically colored red or orange on an MEP map). These sites are nucleophilic and act as hydrogen-bond acceptors. Conversely, the hydrogen atom of the hydroxyl group presents a region of positive electrostatic potential (colored blue), making it a hydrogen-bond donor site. researchgate.netscirp.org The aromatic quinoline ring itself shows a distribution of charge, with the π-electron cloud generally creating a region of negative potential above and below the plane of the rings. researchgate.net

Table 2: Calculated Electrostatic Potential Values at Key Sites for Quinine As a close analogue, these values provide insight into the likely electrostatic environment of this compound.

| Molecular Site | Electrostatic Potential (Vs,max or Vs,min) | Characteristic |

|---|---|---|

| Quinuclidine Nitrogen | Negative | Nucleophilic / H-bond acceptor |

| Hydroxyl Oxygen | Negative | Nucleophilic / H-bond acceptor |

Note: Specific values are dependent on the computational method and basis set used. The table reflects general findings from quantum chemical calculations on quinine. scirp.org

Charge transfer (CT) is a phenomenon where an electron is transferred from a donor molecule to an acceptor, often forming a colored complex. Cinchona alkaloids, including quinine, have been shown to form charge-transfer complexes with suitable acceptors like iodine. nih.gov The formation of these complexes can be detected spectrophotometrically and indicates the electron-donating capability of the alkaloid, which is attributed primarily to the lone pair of electrons on the nitrogen atoms and the π-system of the quinoline ring. nih.govacs.org The quinuclidine moiety, in particular, acts as a good electron donor, which can lead to the appearance of a charge-transfer emission band in spectroscopic studies. acs.org

Chemical Reactivity and Reaction Mechanisms of Hydroquinone

Redox Chemistry and Electron Transfer Pathways

The core of hydroquinone's chemical activity lies in its redox chemistry, which involves the transfer of electrons. This ability to easily undergo oxidation is fundamental to many of its uses.

Oxidation to Benzoquinone and Semiquinone Intermediates

The oxidation of hydroquinone (B1673460) (H₂Q) to p-benzoquinone (Q) is a stepwise process that involves the transfer of two electrons and two protons. jackwestin.comresearchgate.net This reaction proceeds through a critical intermediate species known as a semiquinone radical (HQ•). researchgate.netut.ac.irnih.gov

The initial step is the loss of one electron and one proton from the hydroquinone molecule, forming the semiquinone radical. ut.ac.ir This species is a free radical, meaning it has an unpaired electron, which makes it highly reactive. ut.ac.irnih.gov The second step involves the removal of a second electron and a second proton from this semiquinone radical to yield the final, stable oxidized product, p-benzoquinone. researchgate.netnih.gov

H₂Q ⇌ HQ• + H⁺ + e⁻ (Formation of semiquinone radical)

HQ• ⇌ Q + H⁺ + e⁻ (Formation of p-benzoquinone)

This two-electron, two-proton process is a hallmark of quinone chemistry and is central to its function in various chemical and biological systems. jackwestin.com

Reversibility of Redox Processes

A significant aspect of the hydroquinone/benzoquinone system is the reversibility of the redox reaction. jackwestin.comharvard.eduresearchgate.net Just as hydroquinone can be oxidized to p-benzoquinone, p-benzoquinone can be reduced back to hydroquinone by accepting two electrons and two protons. jackwestin.com This reversible nature is key to its role as a reducing agent and antioxidant and is exploited in applications like redox flow batteries. harvard.eduresearchgate.net

The excellent electrochemical reversibility makes the hydroquinone and benzoquinone couple effective as mediating agents in various processes. mdpi.com This property allows them to reversibly transfer electrons and protons, facilitating a wide range of applications. mdpi.com

| Process | Reactant | Product(s) | Key Feature |

| Oxidation | Hydroquinone (H₂Q) | p-Benzoquinone (Q) + 2H⁺ + 2e⁻ | Involves semiquinone intermediate |

| Reduction | p-Benzoquinone (Q) + 2H⁺ + 2e⁻ | Hydroquinone (H₂Q) | Reverses the oxidation process |

Mechanism of Autoxidation and Polymerization

Hydroquinone can undergo autoxidation, a reaction with molecular oxygen, particularly in alkaline solutions. ut.ac.irnih.gov The process is complex and can be catalyzed by factors like pH and the presence of metal ions. ut.ac.irnih.govnih.gov The rate of autoxidation increases as the pH increases. nih.gov

The mechanism often begins with the deprotonation of hydroquinone, making it more susceptible to oxidation by oxygen. This reaction generates the semiquinone radical and a superoxide (B77818) radical, initiating a chain reaction. nih.gov The products of hydroquinone autoxidation are typically the corresponding quinone and hydrogen peroxide. ut.ac.ir

Under certain conditions, the reactive semiquinone intermediates formed during oxidation can lead to polymerization. mdpi.com This process, known as electropolymerization when initiated electrochemically, can form a solid redox-active polymer called polyhydroquinone (PHQ) on a substrate. mdpi.com This polymerization is a result of the reactivity of the hydrogen atoms on the benzene (B151609) ring. ut.ac.ir

Aromatic Substitution Reactions

The electron-rich aromatic ring of hydroquinone, activated by the two hydroxyl groups, readily participates in electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the ring with an electrophile.

Electrophilic Aromatic Substitution (e.g., Alkylation, Acylation)

Hydroquinone can undergo Friedel-Crafts alkylation and acylation, which are classic examples of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Alkylation : This reaction introduces an alkyl group to the hydroquinone ring. It is typically performed using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnih.govlibretexts.org The reaction proceeds by forming a carbocation electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

Acylation : This process introduces an acyl group (R-C=O) to the ring. It involves reacting hydroquinone with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is also a key method for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.com

Regioselectivity in Substituted Hydroquinone Formation

The directing effect of the two hydroxyl groups on the hydroquinone ring is a crucial factor in determining the position of incoming substituents. The hydroxyl groups are strong activating groups and are known as ortho-, para-directors. youtube.comlibretexts.org

In electrophilic aromatic substitution of hydroquinone, the incoming electrophile is directed to the positions ortho (adjacent) to the hydroxyl groups. Since the para (opposite) positions are already occupied by the hydroxyls, substitution occurs at one of the four available and equivalent ortho positions (carbons 2, 3, 5, and 6). This high degree of regioselectivity is due to the stabilization of the reaction intermediate (the arenium ion) through resonance, where the lone pairs on the oxygen atoms can help delocalize the positive charge. youtube.comlibretexts.org For substituted hydroquinones, monoetherification, for instance, can occur with complete regioselectivity towards the less sterically hindered phenolic -OH group. researchgate.net

Role as an Antioxidant and Polymerization Inhibitor

Hydroquinone's chemical behavior is largely dictated by its ability to act as a reducing agent and a radical scavenger. This reactivity is central to its function as both an antioxidant and an inhibitor of polymerization reactions.

Hydroquinone is an effective scavenger of free radicals, a property that underlies its antioxidant activity. patsnap.com The primary mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage. This process is an example of proton-coupled electron transfer. researchgate.net

The antioxidant efficacy of hydroquinone is evident in its ability to scavenge various reactive oxygen species (ROS), including hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. researchgate.net Studies have demonstrated its capacity to inhibit lipid peroxidation and reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net For instance, at a concentration of 500µg/ml, hydroquinone has been shown to reduce DPPH by approximately 82.29%. researchgate.net Its ability to scavenge nitric oxide radicals and inhibit superoxide radicals further underscores its broad-spectrum antioxidant capabilities. researchgate.net

The general mechanism can be summarized as follows:

HQ + R• → SQ• + RH (where HQ is hydroquinone, R• is a free radical, and SQ• is the semiquinone radical)

SQ• + R• → Q + RH (where Q is p-benzoquinone)

This two-step process allows a single molecule of hydroquinone to neutralize two free radicals, making it an efficient antioxidant.

Hydroquinone is widely used as a polymerization inhibitor for monomers susceptible to radical-initiated polymerization, such as acrylic acid, methyl methacrylate, and styrene. wikipedia.orgnih.gov Its inhibitory action stems from the same free radical scavenging mechanism that accounts for its antioxidant properties. wikipedia.org

In the context of polymerization, the process is typically initiated by free radicals generated from an initiator compound. These radicals then react with monomer units to start the growth of a polymer chain. Hydroquinone intervenes by reacting with these initiating radicals or the growing polymer chain radicals, effectively terminating the polymerization process. researchgate.neteastman.com

The mechanism of inhibition often requires the presence of oxygen. eastman.comchempoint.com The initial free radical (R•) reacts with oxygen to form a peroxy free radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable complex and preventing the peroxy radical from initiating polymerization. eastman.comchempoint.com This complex can then react with another peroxy free radical to form a stable, non-radical compound. eastman.comchempoint.com

The effectiveness of hydroquinone as a polymerization inhibitor is crucial for the safe storage and transportation of reactive monomers, preventing premature and uncontrolled polymerization which can be an exothermic and hazardous process. nih.gov

Table 1: Efficacy of Hydroquinone in Radical Scavenging

| Radical Type | Concentration of Hydroquinone | Scavenging/Inhibition Percentage |

|---|---|---|

| DPPH | 500 µg/ml | ~82.29% |

| Superoxide Radicals | 400 µg/ml | 43.13% |

| Nitric Oxide Radicals | 2.0 mg/ml | 45.31% |

| Lipid Peroxidation | 2.0 mg/ml | 84.37% |

| Deoxy-D-ribose degradation (by OH•) | 5.0 µg/ml | 29.33% |

Data sourced from in vitro studies. researchgate.net

The antioxidant capabilities of hydroquinone can be enhanced when used in combination with other compounds, leading to synergistic effects. This is particularly relevant in formulations where stability and potent antioxidant activity are desired.

For instance, in dermatological preparations, hydroquinone has been formulated with other antioxidants to improve its stability and efficacy. nih.gov One study highlighted a formulation containing hydroquinone with an innovative antioxidant that showed greater resistance to browning, an indicator of oxidation. nih.gov

The synergistic effect often arises from the ability of the co-antioxidant to regenerate hydroquinone from its oxidized form (p-benzoquinone) back to its active, reduced state. This recycling process allows hydroquinone to continue scavenging free radicals, thus prolonging its antioxidant effect. Ascorbic acid (Vitamin C) is a well-known example of a compound that can exhibit this synergistic relationship with other phenolic antioxidants.

Chemical Degradation Pathways and Stability Studies

Hydroquinone is susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, light, temperature, and the presence of metal ions. nih.govnih.goviwaponline.com The primary degradation product of hydroquinone is p-benzoquinone, which is formed upon the loss of two electrons and two protons. This oxidation is often accompanied by a color change, typically a browning of the solution, which serves as a visual indicator of degradation. nih.gov

The degradation pathway can proceed further, with the opening of the aromatic ring to form various organic acids and eventually leading to mineralization (degradation to CO₂ and water) under certain conditions. mdpi.comresearchgate.netresearchgate.net Intermediates in the degradation pathway can include 1,2,4-benzenetriol (B23740) and ultimately maleic and oxalic acids. researchgate.net

Stability studies are crucial for applications where hydroquinone is used, as its degradation can lead to a loss of efficacy. Research has focused on developing more stable formulations. For example, encapsulating hydroquinone in solid lipid nanoparticles (SLNs) has been shown to significantly improve its physicochemical stability over several months. nih.gov Similarly, microemulsion-based systems have demonstrated the ability to maintain the chemical stability of hydroquinone, with formulations showing good thermodynamic stability and retaining over 99% of the active compound after six months of storage. wisdomlib.org

The pH of the solution is a critical factor in the stability of hydroquinone. It is generally more stable in acidic conditions, with degradation rates increasing in neutral and alkaline environments. nih.goviwaponline.com For instance, studies on hydroquinone degradation via microelectrolysis showed a much more favorable degradation (removal) rate at an acidic pH of 3 compared to neutral or alkaline conditions. iwaponline.com

Table 2: Factors Influencing Hydroquinone Stability

| Factor | Effect on Stability | Notes |

|---|---|---|

| Light | Decreases stability | Promotes oxidation. |

| High Temperature | Decreases stability | Accelerates oxidation rate. nih.gov |

| High pH (Alkaline) | Decreases stability | More favorable for oxidation. nih.goviwaponline.com |

| Oxygen | Decreases stability | Essential for the primary oxidation pathway. eastman.com |

| Metal Ions | Can decrease stability | Can catalyze oxidation reactions. nih.goviwaponline.com |

| Formulation | Can increase stability | Encapsulation (e.g., in SLNs or microemulsions) can protect against degradation. nih.govwisdomlib.org |

Spectroscopic and Chromatographic Characterization

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of hydroquinone (B1673460) and its related compounds, enabling their separation from complex mixtures for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of hydroquinone and its derivatives due to its versatility and efficiency. google.com Reversed-phase HPLC, often employing octadecylsilane (B103800) (ODS, C18) columns, is a common approach. nih.gov The separation is typically achieved using a mobile phase consisting of a polar solvent system, such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture, often with pH adjustment to optimize peak shape and resolution. nih.gov For instance, a mobile phase of water and methanol (70:30, pH 5.0) has been successfully used. researchgate.net UV detection is standard for quantification, with the wavelength of maximum absorbance for hydroquinone frequently set around 289 nm to 295 nm. mt.comscribd.com

Method validation is a critical aspect of developing reliable HPLC assays. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). Linearity is typically established across a specific concentration range, with correlation coefficients (r²) greater than 0.999 demonstrating a strong relationship between concentration and detector response. nih.govmdpi.com For example, one method demonstrated linearity in the range of 6.0-30.0 µg/mL with a correlation coefficient of 0.9999. innovareacademics.in The precision of HPLC methods is assessed through intra-day and inter-day variability, with relative standard deviation (RSD) values typically below 2% being acceptable. nih.gov

Table 1: Examples of HPLC Methods for Hydroquinone Analysis This table is interactive. You can sort and filter the data.

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| RP-C18 | Water/Methanol (70:30), pH 5.0 | Not Specified | 0.16 | 0.53 | researchgate.net |

| ODS Column (C18) | Water/Ethanol (B145695) (45:55) | 295 | Not Specified | Not Specified | chrom-china.com |

| Primesep 100 | Water/Acetonitrile (MeCN) with Sulfuric Acid | 300 | Not Specified | Not Specified | |

| RP-18 | Methanol/Water (20:80, v/v) | 302 (1st derivative) | 0.08 | 0.26 | innovareacademics.in |

| Hypersil® ODS C18 | Methanol/Water (40:60) | 289 | 0.01 | 0.1 | nih.gov |

The separation of hydroquinone from its structural isomers, catechol (1,2-dihydroxybenzene) and resorcinol (B1680541) (1,3-dihydroxybenzene), is a common analytical challenge. HPLC methods have been developed to simultaneously determine these compounds. One such method uses a C18 column with gradient elution and variable-wavelength fluorimetric detection, achieving baseline separation of hydroquinone, catechol, and phenol (B47542) in under 15 minutes. nih.gov Another approach utilizes a mobile phase of a potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (95:5) to effectively separate hydroquinone, p-benzoquinone, pyrogallol, and resorcinol. google.com

Arbutin (B1665170), a glucoside derivative of hydroquinone, exists as two isomers: α-arbutin and β-arbutin. nih.gov While reversed-phase chromatography can separate arbutin from the less polar hydroquinone, the separation of the highly similar α- and β-arbutin isomers is often unsatisfactory with these methods. nih.govnih.gov Hydrophilic-Interaction Chromatography (HILIC) has emerged as a superior technique for this purpose. Using a Cyclobond I 2000 column with an acetonitrile/water (92/8, v/v) mobile phase, baseline separation of α- and β-arbutin can be achieved in less than 10 minutes. nih.govnih.gov This HILIC method has proven to be sensitive and repeatable for quantifying these isomers in various products. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of hydroquinone and its derivatives, offering high sensitivity and specificity. gxu.edu.cn However, due to the low volatility of compounds like hydroquinone and arbutin, a derivatization step is typically required before GC analysis. nih.gov N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common derivatization reagent that increases the volatility of the analytes, making them suitable for GC-MS. nih.gov

The GC-MS method has been successfully applied to the simultaneous determination of arbutin and hydroquinone in complex matrices like herbal products. nih.gov In one validated method, the retention times for derivatized hydroquinone and arbutin were 5.44 and 11.32 minutes, respectively. nih.gov The use of selected ion monitoring (SIM) mode enhances the selectivity of the analysis, with characteristic mass-to-charge ratios (m/z) of 254 for derivatized arbutin and 239 for derivatized hydroquinone being used for quantification. nih.gov This method demonstrated excellent sensitivity, with a limit of quantification (LOQ) of 0.093 ng/mL for hydroquinone. nih.govresearchgate.net

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification of hydroquinone. aseancosmetics.org The technique involves spotting an extract of the sample onto a stationary phase, such as a silica (B1680970) gel plate, and developing it with a suitable mobile phase. scribd.comaseancosmetics.org One common system uses a mobile phase of n-Hexane and Acetone (B3395972) (3:2 ratio). scribd.comaseancosmetics.org

After development, the spots are visualized, typically under UV light (254 nm), where hydroquinone will appear as a dark spot against a fluorescent background. aseancosmetics.org Further confirmation can be achieved by using spray reagents. A 5% (w/v) solution of phosphomolybdic acid in ethanol or an ammoniacal silver nitrate (B79036) solution can be used, which imparts a specific color to the hydroquinone spot. aseancosmetics.org The position of the spot is characterized by its retention factor (Rf value), which is compared to that of a standard hydroquinone sample run on the same plate. aseancosmetics.orgresearchgate.net For example, using an eluent ratio of methanol to ethyl acetate (B1210297) (3:7), an Rf value of 0.7 has been reported for hydroquinone. researchgate.net

Spectrophotometric Analysis and Method Development

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are fundamental in the quantitative analysis of hydroquinone, valued for their simplicity, speed, and accessibility.

UV-Visible spectrophotometry is a widely used technique for the quantification of hydroquinone in various formulations. ubmg.ac.id The method is based on the principle that hydroquinone absorbs light in the UV region of the electromagnetic spectrum. The analysis is typically performed by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). For hydroquinone, the λmax is consistently reported to be around 289 nm to 293 nm in solvents like methanol or phosphate buffer. mt.comnih.govmdpi.cominnovareacademics.in

A standard calibration curve is constructed by plotting the absorbance values of several standard solutions of known concentrations against their respective concentrations. nih.gov This curve, which should demonstrate linearity in accordance with Beer-Lambert's law, is then used to determine the concentration of hydroquinone in an unknown sample by measuring its absorbance. innovareacademics.in The method is validated for linearity, accuracy, and precision. nih.gov For instance, a validated UV spectrophotometric method for hydroquinone in a liposomal formulation showed linearity in the concentration range of 1-50 µg/mL with a regression coefficient of 0.9998. nih.gov The limits of detection (LOD) and quantification (LOQ) for this method were found to be 0.24 µg/mL and 0.72 µg/mL, respectively. nih.gov

Redox Reaction-Based Spectrophotometric Methods

Spectrophotometry represents a widely utilized analytical technique for the determination of hydroquinone. Methods based on redox reactions are particularly common due to the facile oxidation of hydroquinone to p-benzoquinone. These methods are often simple, rapid, and cost-effective. nih.govjournalofchemistry.org The general principle involves the oxidation of hydroquinone by an oxidizing agent, leading to the formation of a colored product that can be quantified by measuring its absorbance at a specific wavelength. journalofchemistry.orgjocpr.com

Several oxidizing agents have been employed for this purpose. For instance, a sensitive and economical UV/Visible spectrophotometric method uses ammonium (B1175870) meta-vanadate as a catalyst to oxidize hydroquinone to p-benzoquinone in the presence of oxygen. nih.govresearchgate.net The resulting p-benzoquinone exhibits a higher UV absorbance than hydroquinone, allowing for its determination at trace levels. nih.govresearchgate.net Under optimal conditions, this method demonstrates linearity in the concentration range of 0.025-2.00 μg/mL at a wavelength of 245.5 nm. nih.gov

Another approach involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium to convert hydroquinone to p-benzoquinone. jocpr.com The resulting colored product is measured at 610 nm. jocpr.com This flow injection analysis (FIA) method has been successfully applied to pharmaceutical formulations. jocpr.com Similarly, ammonium molybdate (B1676688) in an acidic medium can serve as an oxidizing agent. journalofchemistry.org In this reaction, Mo(VI) is reduced to Mo(V), producing a colored species that can be detected. journalofchemistry.orgsemanticscholar.org This particular method showed a linear range between 10-100 μg/mL at 580 nm. journalofchemistry.org

The choice of oxidizing agent and reaction conditions, such as pH and solvent, significantly influences the sensitivity and selectivity of the assay. nih.govjocpr.com

Table 1: Comparison of Redox Reaction-Based Spectrophotometric Methods for Hydroquinone Determination

| Oxidizing Agent | Medium | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|---|

| Ammonium meta-vanadate | 2-propanol/water | 245.5 nm | 0.025–2.00 μg/mL | nih.gov |

| Potassium permanganate (KMnO4) | Alkaline | 610 nm | 1–26 μg/mL | jocpr.com |

| Ammonium molybdate | Acidic (H2SO4) | 580 nm | 10–100 μg/mL | journalofchemistry.org |

| Iron(III) with phenanthroline | - | 490-530 nm | 0.1-6.0 mg/L | semanticscholar.org |

Mass Spectrometry in Hydroquinone Research

Mass spectrometry (MS) is a powerful analytical tool for the characterization and structural elucidation of hydroquinone and its derivatives. researchgate.net It provides crucial information on the molecular weight and fragmentation patterns of analytes, facilitating their identification. Various ionization techniques have been coupled with mass spectrometry for the analysis of hydroquinones, including electrospray ionization (ESI), gas chromatography-mass spectrometry (GC-MS), and atmospheric pressure chemical ionization (APCI). researchgate.netnih.govresearching.cn

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivative Identification

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and thermally labile compounds, including many hydroquinone derivatives. researchgate.netresearchgate.net The technique can be operated in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. researchgate.netresearchgate.net

The fragmentation behavior of hydroquinone derivatives under ESI-MS has been systematically studied. researchgate.netnih.gov For example, the fragmentation patterns of various di-, tri-, and tetracyclic hydroquinones have been rationalized through mechanisms such as homolytic cleavage, rearrangements, and dehydrations. researchgate.net In the analysis of hydroquinone glycosides, characteristic fragmentation occurs through the cleavage of the O-glycosidic bond, producing aglycone ions. nih.gov The relative abundance of these fragment ions can be used to differentiate between isomers. nih.gov

In negative ion mode, ESI-MS of hydroquinone typically shows an intense peak for the deprotonated species [M-H]⁻ at m/z 109. researchgate.net However, under certain conditions, gas-phase reactions can occur. For instance, the attachment of molecular oxygen to deprotonated hydroquinone has been observed during ion-mobility mass spectrometry, leading to an adduct at m/z 141. acs.org This selective oxygen addition can be used to differentiate hydroquinone from its isomers, catechol and resorcinol. acs.org

Application in Characterizing Reaction Products and Impurities

Mass spectrometry is an indispensable tool for characterizing the products of chemical reactions involving hydroquinone and for identifying impurities in various matrices. gxu.edu.cnnih.gov For example, GC-MS has been developed for the simultaneous determination of arbutin (a hydroquinone glycoside) and hydroquinone in herbal products and plant extracts. nih.govnih.gov This technique often involves a derivatization step to increase the volatility and sensitivity of the analytes. nih.gov